molecular formula C15H19N3O4S B6619166 tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate CAS No. 1803604-96-7

tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate

Cat. No.: B6619166
CAS No.: 1803604-96-7
M. Wt: 337.4 g/mol
InChI Key: WTFXORMFOUSOLE-UHFFFAOYSA-N
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Description

Tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate: is a complex organic compound that belongs to the class of oxadiazoles

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and tert-butyl morpholine-4-carboxylate.

  • Reaction Steps:

    • The thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.

    • The acid chloride is then reacted with tert-butyl morpholine-4-carboxylate in the presence of a base such as triethylamine.

    • The resulting intermediate undergoes cyclization to form the oxadiazole ring.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the thiophene ring.

  • Reduction: Reduction reactions can be performed on the oxadiazole ring.

  • Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation typically yields sulfoxides or sulfones.

  • Reduction can produce amines or alcohols.

  • Substitution reactions can lead to various substituted morpholines or oxadiazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule, with applications in drug discovery and development. Medicine: The compound's derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the derivative and its application, but it often involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • Tert-butyl 3-(thiophen-2-yl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of morpholine.

  • Tert-butyl 3-(n-hexyl)thiophen-2-yl dimethylsilane: Contains a hexyl group instead of the oxadiazole ring.

Uniqueness: The presence of the oxadiazole ring and the morpholine group in tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate gives it unique chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

tert-butyl 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-15(2,3)21-14(19)18-6-7-20-9-10(18)13-16-12(17-22-13)11-5-4-8-23-11/h4-5,8,10H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFXORMFOUSOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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